Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

描述

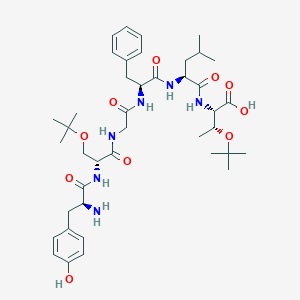

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of tert-butyl (OtBu) protecting groups on the serine and threonine residues makes it a valuable intermediate in peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl groups are used to protect the hydroxyl groups of serine and threonine during the synthesis process.

Coupling Reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide.

Industrial Production Methods

Industrial production of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

化学反应分析

Types of Reactions

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: The hydroxyl groups of serine and threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of dityrosine crosslinks.

Reduction: Cleavage of disulfide bonds.

Substitution: Formation of alkylated or acylated derivatives.

科学研究应用

Scientific Research Applications

2.1 Chemistry

DSTBULET serves as an intermediate in synthesizing more complex peptides and proteins. Its stability allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile tool in peptide chemistry.

2.2 Biology

Research indicates that DSTBULET exhibits significant biological activity as a selective delta-opioid receptor agonist. In studies involving rat models, it demonstrated spinal antinociceptive potency, with an effective dose (ED50) of 0.3 micrograms . The compound's interaction with opioid receptors highlights its potential in pain management therapies.

2.3 Medicine

DSTBULET's role in drug development is notable. It has been explored for its therapeutic applications in developing analgesics that target specific opioid receptors without causing sedation or motor effects . Furthermore, its structural properties make it suitable for creating cyclic prodrugs that enhance bioavailability .

Case Studies

作用机制

The mechanism of action of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the OtBu protecting groups can influence its stability and reactivity, making it a versatile tool in peptide chemistry.

相似化合物的比较

Similar Compounds

Tyr-D-Ser-Gly-Phe-Leu-Thr: Lacks the OtBu protecting groups, making it less stable in certain conditions.

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr: Similar but with only one OtBu group, offering different reactivity and stability profiles.

Uniqueness

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is unique due to the presence of two OtBu protecting groups, which enhance its stability and allow for selective deprotection. This makes it particularly useful in multi-step synthetic processes where selective modification of specific residues is required.

生物活性

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), commonly referred to as BUBU, is a synthetic peptide that has garnered attention for its biological activity, particularly as an agonist for opioid receptors. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

Overview of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

BUBU is a heptapeptide that incorporates both D-amino acids and protected hydroxyl groups (OtBu), enhancing its stability and bioavailability. The structure can be represented as follows:

This peptide is primarily studied for its interaction with mu- and delta-opioid receptors, which are critical targets in pain management and addiction therapies.

BUBU acts as an agonist at the delta-opioid receptors, which are involved in modulating pain perception and emotional responses. The binding affinity and efficacy of BUBU have been evaluated using various experimental setups, including mouse vas deferens preparations.

Key Findings:

- In wild-type mice, BUBU exhibited an IC50 value of 3.6 ± 0.28 nM , indicating strong potency as a delta-opioid receptor agonist.

- In preparations from mu-opioid receptor (MOR)-deficient mice, the IC50 value increased to 6.03 ± 0.98 nM , suggesting that the presence of mu-opioid receptors enhances the activity of delta agonists like BUBU .

Comparative Potency

A comparative analysis of various opioid peptides reveals BUBU's relative potency against other known delta-opioid agonists:

| Peptide | IC50 (nM) in Wild-Type Mice | IC50 (nM) in MOR-Deficient Mice |

|---|---|---|

| BUBU | 3.6 ± 0.28 | 6.03 ± 0.98 |

| DPDPE | 13.9 ± 1.40 | 22.5 ± 2.38 |

| Deltorphin I | 0.39 ± 0.04 | 0.64 ± 0.09 |

| Deltorphin II | 1.92 ± 0.24 | 3.51 ± 0.61 |

This table illustrates that while BUBU is potent, it is less effective than some naturally occurring peptides like deltorphin I and II in wild-type mice but retains significant activity even in the absence of mu-opioid receptors.

Stability and Pharmacokinetics

The stability of BUBU in biological systems is crucial for its therapeutic application. Research indicates that modifications such as the incorporation of t-butyl groups (OtBu) enhance stability against enzymatic degradation compared to unprotected peptides.

Stability Data:

- BUBU demonstrated a longer half-life in simulated gastric fluid (SGF) compared to many traditional peptides, which often degrade rapidly due to peptidase activity.

- The introduction of D-amino acids has been shown to significantly reduce susceptibility to enzymatic cleavage, thus prolonging the peptide's active lifespan in circulation .

Case Studies

Several studies have explored the therapeutic potential of BUBU in pain management:

- Pain Modulation Study :

- Anxiety and Depression :

属性

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVVHBUSPGVFG-GQAKXHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。